molecular formula C18H16Cl2N6O4 B11046571 4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11046571
M. Wt: 451.3 g/mol
InChI Key: IAAGNRRPLWYBRC-UHFFFAOYSA-N
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Description

4-amino-N’-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxadiazole ring.

    Attachment of the Dichlorophenyl and Methoxybenzyl Groups: These groups can be attached through carbamoylation and alkylation reactions, respectively, using reagents like dichlorophenyl isocyanate and methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed into therapeutic agents. Its structure suggests potential interactions with biological targets, making it a promising lead compound for further medicinal chemistry optimization.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or mechanical strength.

Mechanism of Action

The mechanism of action of 4-amino-N’-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide: This compound shares the dichlorophenyl group and amino functionality but differs in its overall structure and functional groups.

    N-(4-methoxybenzyl)-1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and methoxybenzyl group but may have different substituents at other positions.

Uniqueness

The uniqueness of 4-amino-N’-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16Cl2N6O4

Molecular Weight

451.3 g/mol

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]carbonimidoyl]amino] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C18H16Cl2N6O4/c1-28-12-5-2-10(3-6-12)9-22-17(15-16(21)25-30-24-15)26-29-18(27)23-11-4-7-13(19)14(20)8-11/h2-8H,9H2,1H3,(H2,21,25)(H,22,26)(H,23,27)

InChI Key

IAAGNRRPLWYBRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C(C2=NON=C2N)NOC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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